(1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
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Overview
Description
(1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is a complex organic compound featuring a pyrazole ring substituted with a chlorophenyl and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chlorobenzaldehyde and pyridine-3-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (1-(3-Chlorophenyl)-3-(pyridin-2-YL)-1H-pyrazol-4-YL)methanol
- (1-(3-Chlorophenyl)-3-(pyridin-4-YL)-1H-pyrazol-4-YL)methanol
- (1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol
Uniqueness
The uniqueness of (1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and pyridine groups can affect the compound’s binding affinity and selectivity towards different targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(3-chlorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-13-4-1-5-14(7-13)19-9-12(10-20)15(18-19)11-3-2-6-17-8-11/h1-9,20H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBLXKPDLOBYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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